![molecular formula C23H17ClF6N2O3S B3036810 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 400080-83-3](/img/structure/B3036810.png)
4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]butanamide
Overview
Description
4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]butanamide is a useful research compound. Its molecular formula is C23H17ClF6N2O3S and its molecular weight is 550.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
This compound and its derivatives have been a focus in the field of synthetic chemistry. Researchers have been interested in synthesizing novel compounds with this structure due to its potential in various applications. For instance, the synthesis of novel N-substituted phenyl benzenesulfonylureas involved the use of benzenesulfonyl derivatives, highlighting the structural versatility and potential utility of these compounds in synthesizing new chemical entities (Ta-n, 2015). Moreover, the structural characterization of these compounds, such as benzenesulfonamide CCR5 antagonists, is vital due to their active groups like pyridine, benzenesulfonyl, and bromine atom, which hold significance in medicinal chemistry, especially for targeting preparations in the prevention of human infections (De-ju, 2015).
Crystallography and Molecular Interactions
Crystallographic studies have been conducted to understand the molecular geometry and interactions of similar compounds. For instance, the analysis of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide provided insights into its molecular interactions, such as π–π interactions and hydrogen bonding, which are crucial for understanding the compound's behavior in different environments (Balu & Gopalan, 2013).
Medicinal Chemistry and Drug Development
Some derivatives of benzenesulfonyl compounds have shown promising results in medicinal chemistry. For example, certain benzenesulfonamide derivatives have been found to have antitumor activity, showcasing the therapeutic potential of these compounds in cancer treatment (Sławiński & Brzozowski, 2006). Furthermore, studies on the regioselectively controlled synthesis of pyrazolylbenzenesulfonamides have demonstrated their effects on pathological pain models in mice, indicating their potential as novel therapeutics for pain management (Lobo et al., 2015).
properties
IUPAC Name |
4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF6N2O3S/c24-18-12-15(23(28,29)30)13-31-21(18)19(36(34,35)17-7-2-1-3-8-17)9-10-20(33)32-16-6-4-5-14(11-16)22(25,26)27/h1-8,11-13,19H,9-10H2,(H,32,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHPLVKTKODMQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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